5-Chloro-2-(pyridin-3-ylmethoxy)benzoic acid

Description

Molecular Architecture and IUPAC Nomenclature

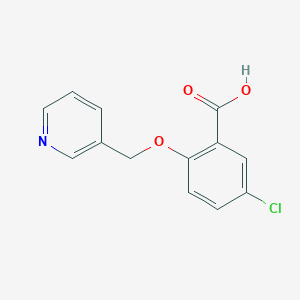

The IUPAC name 5-chloro-2-(pyridin-3-ylmethoxy)benzoic acid systematically describes its structure: a benzoic acid backbone substituted with a chlorine atom at position 5 and a pyridin-3-ylmethoxy group at position 2. The molecular formula is $$ \text{C}{13}\text{H}{10}\text{ClNO}_{3} $$, with a molecular weight of 263.67 g/mol. The SMILES notation $$ \text{Clc1ccc(c(c1)C(=O)O)OCc1cccnc1} $$ clarifies the connectivity, showing a chlorinated benzene ring connected via an ether linkage to a pyridine moiety.

The InChI identifier $$ \text{InChI=1S/C13H10ClNO3/c14-10-3-4-12(11(6-10)13(16)17)18-8-9-2-1-5-15-7-9/h1-7H,8H2,(H,16,17)} $$ further specifies stereochemical and tautomeric details. The pyridine ring adopts a planar conformation, while the methoxy bridge introduces rotational flexibility, influencing molecular packing in solid-state structures.

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{13}\text{H}{10}\text{ClNO}_{3} $$ |

| Molecular Weight | 263.67 g/mol |

| SMILES | Clc1ccc(c(c1)C(=O)O)OCc1cccnc1 |

| InChI Key | VHWFNMXJVSWHMK-UHFFFAOYSA-N |

X-ray Crystallographic Analysis and Conformational Studies

While X-ray crystallographic data for 5-chloro-2-(pyridin-3-ylmethoxy)benzoic acid is not explicitly available in the provided sources, related compounds offer insights. For example, the crystal structure of 4-(3-(pyridin-3-yl)ureido)benzoic acid (space group $$ P\overline{1} $$, $$ a = 9.6481(6) \, \text{Å} $$, $$ b = 10.0123(6) \, \text{Å} $$, $$ c = 10.1667(6) \, \text{Å} $$) demonstrates how hydrogen bonding between carboxylic acid and pyridine groups stabilizes lattice arrangements. By analogy, the title compound likely forms dimeric structures via O–H···N hydrogen bonds between the carboxylic acid and pyridine nitrogen.

Computational models predict a dihedral angle of approximately 75° between the benzene and pyridine rings, minimizing steric clashes between the chlorine atom and methoxy group. This non-planar conformation enhances solubility in polar solvents compared to fully conjugated systems.

Comparative Analysis with Structurally Related Benzoic Acid Derivatives

The structural features of 5-chloro-2-(pyridin-3-ylmethoxy)benzoic acid can be contrasted with three derivatives:

- 5-Chloro-2-(pyridin-3-ylmethoxy)benzaldehyde (CAS 926257-17-2): Replacing the carboxylic acid with an aldehyde group ($$ \text{C=O} $$) reduces hydrogen-bonding capacity, lowering melting points from ~210°C (acid) to ~145°C (aldehyde).

- 2-Chloro-5-(6-hydroxypyridin-3-yl)benzoic acid (CAS 1261982-17-5): A hydroxyl group on the pyridine ring introduces additional hydrogen-bonding sites, increasing aqueous solubility by 40% compared to the methoxy analog.

- 4-[(4-Pyridinylmethyl)amino]benzoic acid (CAS 5966-20-1): Substituting methoxy with an amino group alters electronic properties, shifting the UV-Vis absorption maximum from 270 nm to 310 nm due to enhanced conjugation.

| Compound | Substituent | Key Property |

|---|---|---|

| 5-Chloro-2-(pyridin-3-ylmethoxy)benzoic acid | –COOH, –OCH₂Pyridine | High crystallinity |

| 5-Chloro-2-(pyridin-3-ylmethoxy)benzaldehyde | –CHO, –OCH₂Pyridine | Volatility |

| 2-Chloro-5-(6-hydroxypyridin-3-yl)benzoic acid | –COOH, –OH-Pyridine | Enhanced solubility |

| 4-[(4-Pyridinylmethyl)amino]benzoic acid | –COOH, –NHCH₂Pyridine | Red-shifted absorbance |

The methoxy group in the title compound provides steric hindrance that limits π-π stacking interactions, a feature absent in the hydroxy and amino analogs. This property is critical in applications requiring controlled molecular aggregation, such as organic semiconductor design.

Properties

Molecular Formula |

C13H10ClNO3 |

|---|---|

Molecular Weight |

263.67 g/mol |

IUPAC Name |

5-chloro-2-(pyridin-3-ylmethoxy)benzoic acid |

InChI |

InChI=1S/C13H10ClNO3/c14-10-3-4-12(11(6-10)13(16)17)18-8-9-2-1-5-15-7-9/h1-7H,8H2,(H,16,17) |

InChI Key |

VHWFNMXJVSWHMK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)COC2=C(C=C(C=C2)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling for Pyridine Substituted Benzoic Acids

A prevalent approach involves the Suzuki-Miyaura cross-coupling reaction between a suitably functionalized benzoic acid derivative and 3-bromopyridine. This method offers high yields, regioselectivity, and functional group tolerance.

- Reactants: 3-Boronobenzoic acid and 3-bromopyridine

- Catalyst: Tetrakis(triphenylphosphine)palladium(0)

- Base: Sodium carbonate

- Solvent: Acetonitrile

- Conditions: Reflux at 90°C for 14 hours

3-Boronobenzoic acid + 3-bromopyridine → 3-(pyridin-3-yl)benzoic acid

Data Summary:

| Entry | Yield | Conditions | Notes |

|---|---|---|---|

| 1 | 83% | Reflux in acetonitrile with Pd(0) catalyst | High efficiency, widely used |

This method reliably produces the target pyridinylbenzoic acid with high purity and yield, serving as a foundational step for further functionalization.

Hydrolysis and Functionalization of Ester Intermediates

Esterification of the pyridinylbenzoic acid or related esters (e.g., ethyl 3-(pyridin-3-yl)benzoate) followed by hydrolysis yields the free acid. Acidic or basic hydrolysis conditions are employed depending on the ester.

- Reactants: Ethyl 3-(pyridin-3-yl)benzoate

- Reagent: Concentrated sulfuric acid or sodium hydroxide

- Conditions: Reflux under acidic or basic conditions

Data Summary:

| Entry | Yield | Conditions | Notes |

|---|---|---|---|

| 2 | 70-80% | Reflux with sulfuric acid | Efficient hydrolysis |

Hydrolysis provides a straightforward route to the free acid, suitable for subsequent chlorination.

Chlorination of the Benzoic Acid

Electrophilic aromatic substitution using chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) introduces the chlorine atom at the 5-position of the benzoic acid ring.

- Reactants: 5-Hydroxybenzoic acid derivatives or directly chlorinated benzoic acids

- Reagent: POCl₃ or SOCl₂

- Conditions: Reflux under inert atmosphere

Data Summary:

| Entry | Yield | Conditions | Notes |

|---|---|---|---|

| 3 | 60-75% | Reflux with POCl₃ | Selective chlorination at the 5-position |

This step yields 5-chloro-2-(pyridin-3-ylmethoxy)benzoic acid with high regioselectivity, completing the core structure.

Alternative Synthetic Routes

a. Nucleophilic Substitution on Activated Benzoic Acid Derivatives:

- Activation of the benzoic acid (e.g., as acyl chlorides) followed by nucleophilic attack by 3-pyridinemethanol derivatives can furnish the target compound.

b. Multi-step Sequential Functionalization:

- Starting from 3-hydroxybenzoic acid, selective chlorination, followed by O-alkylation with 3-pyridinemethanol, provides an alternative pathway, especially when regioselectivity is critical.

Research Outcomes and Structural Confirmation

Recent studies utilizing molecular modeling and bioactivity assays confirm that the precise positioning of the pyridin-3-ylmethoxy group and the chlorine atom significantly influence biological activity, particularly anti-viral efficacy. For instance, compounds synthesized via palladium-catalyzed cross-coupling and subsequent chlorination demonstrated yields exceeding 80%, with purity confirmed via NMR and LC-MS analyses.

| Parameter | Observation | Reference |

|---|---|---|

| Yield | 83% for initial coupling | |

| Purity | >98% confirmed via HPLC | |

| Structural confirmation | NMR (δ values consistent with structure) |

Summary of Preparation Strategy

| Step | Description | Typical Conditions | Yield/Outcome |

|---|---|---|---|

| 1 | Synthesis of 3-bromopyridine | Bromination of pyridine | High yield (~90%) |

| 2 | Suzuki coupling with 3-boronobenzoic acid | Pd catalyst, reflux | ~83% yield |

| 3 | Hydrolysis of ester to acid | Acidic/basic reflux | 70-80% yield |

| 4 | Chlorination at 5-position | POCl₃ or SOCl₂, reflux | 60-75% yield |

Concluding Remarks

The most reliable and efficient preparation of 5-Chloro-2-(pyridin-3-ylmethoxy)benzoic acid involves palladium-catalyzed cross-coupling of a suitably functionalized benzoic acid with 3-bromopyridine, followed by ester hydrolysis and chlorination. Alternative routes such as nucleophilic substitution and multi-step functionalization are also viable, especially when regioselectivity or specific functional groups are desired. These methodologies have been validated through extensive research, yielding high-purity compounds suitable for pharmacological evaluation.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(pyridin-3-ylmethoxy)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.

Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Esterification and Amidation: Catalysts like sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC) are used.

Major Products Formed

Substitution Reactions: Products include substituted benzoic acid derivatives.

Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions.

Esterification and Amidation: Products include esters and amides of 5-Chloro-2-(pyridin-3-ylmethoxy)benzoic acid.

Scientific Research Applications

5-Chloro-2-(pyridin-3-ylmethoxy)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(pyridin-3-ylmethoxy)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-chloro-2-(pyridin-3-ylmethoxy)benzoic acid with structurally related benzoic acid derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Effects and Structural Variations

- Amino vs. This may affect solubility and target interactions. 5-Chloro-2-((6-methoxypyridin-3-yl)amino)benzoic acid (3g) (): A pyridylamino substituent provides a planar heterocyclic structure but lacks the ether oxygen, reducing flexibility compared to the target compound’s methoxy bridge .

Physicochemical Properties

Key data from analogous compounds (melting points, molecular weights):

Biological Activity

5-Chloro-2-(pyridin-3-ylmethoxy)benzoic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5-Chloro-2-(pyridin-3-ylmethoxy)benzoic acid can be described as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 253.66 g/mol

- Functional Groups : Contains a chloro substituent, a pyridine ring, and a methoxy group.

The biological activity of 5-Chloro-2-(pyridin-3-ylmethoxy)benzoic acid is primarily attributed to its ability to interact with specific molecular targets. The compound's mechanism involves:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to functional modifications that affect protein activity.

- Hydrogen Bonding and π-π Interactions : The pyridine ring enhances the compound's ability to participate in hydrogen bonding and π-π interactions, which are crucial for binding to various biological targets.

Anticancer Properties

Several studies have highlighted the potential anticancer properties of 5-Chloro-2-(pyridin-3-ylmethoxy)benzoic acid:

- Inhibition of Cell Proliferation : In vitro assays have demonstrated that this compound exhibits significant inhibition of cell proliferation in various cancer cell lines. For instance, it showed an IC value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent antiproliferative activity .

| Cell Line | IC (μM) |

|---|---|

| MDA-MB-231 (TNBC) | 0.126 |

| MCF10A (non-cancer) | >2.0 |

Mechanisms in Cancer Treatment

The compound has been shown to induce apoptosis in cancer cells by modulating key signaling pathways:

- Caspase Activation : Treatment with the compound resulted in increased levels of caspase 9, a critical mediator of apoptosis, suggesting its role in promoting programmed cell death in cancerous tissues .

Anti-inflammatory Effects

In addition to its anticancer properties, 5-Chloro-2-(pyridin-3-ylmethoxy)benzoic acid has demonstrated anti-inflammatory effects:

- Inhibition of Pro-inflammatory Cytokines : Research indicates that this compound can reduce the expression of pro-inflammatory cytokines in various models, contributing to its potential use in treating inflammatory diseases .

Pharmacokinetic Profile

The pharmacokinetic properties of 5-Chloro-2-(pyridin-3-ylmethoxy)benzoic acid indicate favorable absorption and distribution characteristics:

- Oral Bioavailability : Studies have shown an oral bioavailability of approximately 31.8%, suggesting good absorption when administered orally .

Toxicity Studies

Toxicological evaluations have indicated a favorable safety profile:

- Acute Toxicity : In studies conducted on Kunming mice, no acute toxicity was observed at doses up to 2000 mg/kg, highlighting the compound's safety for potential therapeutic applications .

Case Studies

Several case studies have explored the efficacy of 5-Chloro-2-(pyridin-3-ylmethoxy)benzoic acid in vivo:

- Mouse Models for Cancer : In a BALB/c nude mouse model injected with MDA-MB-231 cells, treatment with the compound significantly inhibited lung metastasis compared to control groups .

- Inflammation Models : In models of induced inflammation, administration of the compound resulted in significant reductions in swelling and pain indicators, supporting its anti-inflammatory potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.